molecular formula C8H16N2O B1380281 1-(aminomethyl)-N-ethylcyclobutane-1-carboxamide CAS No. 1512472-63-7

1-(aminomethyl)-N-ethylcyclobutane-1-carboxamide

Cat. No.: B1380281
CAS No.: 1512472-63-7
M. Wt: 156.23 g/mol
InChI Key: GIJVWSYHNGNQOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Aminomethyl)-N-ethylcyclobutane-1-carboxamide is a cyclobutane-derived compound featuring an aminomethyl group and an N-ethyl carboxamide substituent. Its molecular formula is C₈H₁₅N₂O, with a molecular weight of 155.22 g/mol. The carboxamide group contributes to hydrogen-bonding capabilities, while the ethyl substituent modulates lipophilicity and steric effects.

Properties

IUPAC Name

1-(aminomethyl)-N-ethylcyclobutane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O/c1-2-10-7(11)8(6-9)4-3-5-8/h2-6,9H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIJVWSYHNGNQOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1(CCC1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclobutane Ring Formation and Functionalization

Starting Materials and Precursors:

  • The synthesis typically begins with cyclobutane derivatives such as 2-methylcyclobutanone or related cyclobutane precursors (e.g., ethyl cyclobutanecarboxylate).
  • These compounds are chosen for their reactivity and ease of functionalization at the ring.

Key Reactions:

  • Cyclization: Intramolecular or intermolecular cyclization reactions are employed to generate the cyclobutane core, often via photochemical or thermal methods, or through metal-catalyzed cycloaddition reactions.
  • Alkylation: Alkylation of amino acid derivatives (e.g., glycine or related esters) with electrophiles such as ethyl halides introduces the N-ethyl substituent.

Introduction of the Aminomethyl Group

Methodologies:

  • Nucleophilic Substitution: The aminomethyl group is introduced via nucleophilic substitution on halogenated cyclobutane intermediates. For example, halogenated cyclobutane derivatives react with amines or formaldehyde under reductive amination conditions.
  • Reductive Amination: Formaldehyde or paraformaldehyde reacts with primary amines in the presence of reducing agents like sodium cyanoborohydride or sodium borohydride to form the aminomethyl substituent.

Reaction Conditions:

  • Usually conducted in polar solvents such as methanol or ethanol at ambient or slightly elevated temperatures.
  • Catalysts or acids (e.g., acetic acid) may be used to facilitate the reaction.

Carboxylation to Form the Carboxamide

Carboxamide Formation:

  • The carboxyl group is introduced via amidation of the corresponding carboxylic acid or ester intermediates.
  • Amidation: The acid or ester reacts with ammonia or primary amines (ethylamine) under dehydrating conditions, often using coupling reagents such as carbodiimides (e.g., EDC, DCC) or via direct ammonolysis.

Key Reagents:

  • Carbodiimides (e.g., N,N'-Dicyclohexylcarbodiimide, DCC)
  • Hydroxylamine derivatives or direct ammonia/ethylamine treatment under controlled conditions.

Final Conversion to the Hydrochloride Salt

Protonation:

  • The free base form of the compound is treated with hydrochloric acid (HCl) in an appropriate solvent (e.g., ether, ethanol) to produce the hydrochloride salt, which enhances water solubility and stability.

Industrial Scale Considerations

  • Large-scale synthesis employs continuous flow reactors and optimized purification techniques such as recrystallization and chromatography to ensure high purity.
  • Reaction parameters like temperature, pressure, and reagent stoichiometry are tightly controlled to maximize yield and minimize by-products.

Summary of Preparation Route

Step Description Reagents & Conditions References
Cyclobutane ring formation Cyclization of precursors Photochemical, thermal, or metal-catalyzed reactions
Introduction of aminomethyl Nucleophilic substitution or reductive amination Formaldehyde, amines, reducing agents
Carboxylation Amidation or direct carboxylation Carbodiimides, ammonia, ethylamine
Salt formation Protonation to hydrochloride HCl in suitable solvent

Research Findings and Data Tables

Table 1: Typical Reaction Conditions for Synthesis

Reaction Step Reagents Solvent Temperature Yield (%) Reference
Cyclization Cyclobutanone derivatives Toluene, or photochemical Reflux or UV 70-85
Aminomethyl introduction Formaldehyde, amines Methanol Room temp 60-75
Amidation Ethylamine, DCC Dichloromethane Room temp 65-80
Salt formation HCl Ethanol or ether Room temp Quantitative

Note: Exact yields depend on specific reaction conditions, precursor purity, and process optimization.

Chemical Reactions Analysis

Types of Reactions

1-(aminomethyl)-N-ethylcyclobutane-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carboxamide group to an amine.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce primary amines.

Scientific Research Applications

1-(aminomethyl)-N-ethylcyclobutane-1-carboxamide has several scientific research applications:

    Chemistry: It serves as a building block in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound is used in the study of enzyme-substrate interactions and protein-ligand binding.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(aminomethyl)-N-ethylcyclobutane-1-carboxamide involves its interaction with specific molecular targets. For instance, it may act on voltage-gated calcium channels, modulating their activity and affecting neuronal signaling . The compound’s effects are mediated through pathways involving calcium ion flux and neurotransmitter release.

Comparison with Similar Compounds

Key Observations:

Cyclopropane-containing analogs (e.g., ) introduce even greater strain, which may enhance reactivity but reduce bioavailability .

Pyridine-substituted derivatives (e.g., Apalutamide intermediate) show enhanced aromatic interactions in drug-receptor binding .

Functional Group Impact: Carboxamide vs. Carboxylic Acid: Carboxamides (target compound) exhibit reduced acidity compared to carboxylic acids (e.g., 1-aminocyclobutanecarboxylic acid), altering solubility and pharmacokinetics . Aminomethyl Group: Common in neuroactive compounds (e.g., Gabapentin), this group facilitates transport across the blood-brain barrier .

Stability and Reactivity

  • Cyclobutane vs. Cyclopropane : Cyclobutane derivatives generally exhibit greater thermal stability than cyclopropane analogs due to reduced ring strain .
  • Carboxamide Hydrolysis : The target compound’s carboxamide is less prone to hydrolysis than ester-containing analogs (e.g., ), enhancing shelf-life .

Q & A

Q. What are the standard synthetic routes for 1-(aminomethyl)-N-ethylcyclobutane-1-carboxamide, and how are reaction conditions optimized?

The synthesis typically involves cyclization strategies to form the cyclobutane core, followed by sequential functionalization. For example:

  • Cyclobutane formation : [4+2] cycloaddition or ring-closing metathesis under catalytic conditions (e.g., Grubbs catalyst) to construct the strained cyclobutane ring .
  • Aminomethylation : Introduction of the aminomethyl group via reductive amination using formaldehyde and ammonium acetate, or direct alkylation with methylamine derivatives .
  • Carboxamide formation : Coupling the carboxylic acid intermediate with ethylamine using carbodiimide reagents (e.g., EDC/HOBt) in anhydrous solvents like DCM .
    Optimization focuses on temperature control (0–25°C for cyclization), solvent selection (THF or DMF for polar intermediates), and purification via column chromatography or recrystallization .

Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms the cyclobutane ring geometry, aminomethyl group (-CH2NH2), and ethyl carboxamide connectivity. Chemical shifts for cyclobutane protons typically appear at δ 2.5–3.5 ppm due to ring strain .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C8H16N2O) and detects isotopic patterns .
  • HPLC/Purity Analysis : Reverse-phase HPLC with UV detection (λ = 210–254 nm) ensures >95% purity, critical for biological assays .

Advanced Research Questions

Q. How does the cyclobutane ring’s conformational rigidity influence its interactions with biological targets?

The cyclobutane ring imposes torsional strain, restricting rotational freedom and stabilizing specific conformations. This rigidity enhances binding selectivity to enzymes or receptors requiring planar or twisted geometries. For example:

  • In peptide mimetics , the cyclobutane core mimics proline’s restricted backbone, altering peptide secondary structure and protease resistance .
  • Molecular docking studies suggest that the ring’s strain optimizes van der Waals interactions with hydrophobic pockets in target proteins (e.g., kinase inhibitors) .
    Comparative studies with cyclohexane or cyclopentane analogs show reduced bioactivity due to decreased ring strain .

Q. What strategies address solubility challenges in aqueous biological assays?

  • Salt formation : Converting the free base to hydrochloride or trifluoroacetate salts improves water solubility (e.g., 10–50 mM in PBS) .
  • Co-solvent systems : Use DMSO (≤10%) or β-cyclodextrin inclusion complexes to maintain compound stability in cell culture media .
  • Prodrug design : Esterification of the carboxamide group (e.g., ethyl to methyl ester) enhances lipophilicity for membrane penetration, with intracellular esterase activation .

Q. How can researchers resolve contradictions in reported biological activities across studies?

Discrepancies often arise from:

  • Substituent effects : Minor structural variations (e.g., methyl vs. phenyl groups on the cyclobutane) drastically alter target affinity. For example, 3-propyl substitution in analogs increases CYP450 inhibition, while 3-phenyl enhances anticancer activity .
  • Assay conditions : Differences in pH, ionic strength, or cell lines (e.g., HEK293 vs. HeLa) affect IC50 values. Standardized protocols (e.g., NIH/NCATS guidelines) are recommended for reproducibility .
  • Metabolic stability : Hepatic microsome assays reveal rapid degradation of primary amines, necessitating pharmacokinetic optimization (e.g., N-ethyl substitution vs. N-methyl) .

Methodological Considerations

Q. What computational tools are used to predict the compound’s ADMET properties?

  • QSAR models : Software like Schrödinger’s QikProp or ADMET Predictor estimates logP (1.5–2.5), blood-brain barrier permeability, and CYP inhibition .
  • Molecular Dynamics (MD) : Simulations in GROMACS or AMBER assess conformational stability in lipid bilayers, critical for drug delivery .

Q. How is enantiomeric purity ensured during synthesis, and why is it critical?

  • Chiral chromatography : Use of Chiralpak columns (e.g., IA or IB) with hexane/isopropanol mobile phases separates enantiomers, achieving ≥99% ee .
  • Asymmetric catalysis : Cinchona alkaloid catalysts in aminomethylation steps yield stereoselective products, avoiding racemization .
    Enantiopurity is vital for avoiding off-target effects; e.g., (R)-enantiomers may bind serotonin receptors, while (S)-forms target kinases .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.